2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid is an organic compound that belongs to the class of benzo[b]thiophenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid typically involves the following steps:
Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the benzo[b]thiophene core or the carboxylic acid group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzo[b]thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[b]thiophene-2-carboxylic acid
- 2-(Benzo[b]thiophen-3-yl)acetic acid
- 2-(Benzo[b]thiophen-3-yl)-2-(methylamino)acetic acid
Uniqueness
2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid is unique due to the presence of both the dimethylamino group and the carboxylic acid group, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C12H13NO2S |
---|---|
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
2-(1-benzothiophen-3-yl)-2-(dimethylamino)acetic acid |
InChI |
InChI=1S/C12H13NO2S/c1-13(2)11(12(14)15)9-7-16-10-6-4-3-5-8(9)10/h3-7,11H,1-2H3,(H,14,15) |
InChI-Schlüssel |
JYKPFCMHFOYHFH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(C1=CSC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.